molecular formula C16H25NO3S B7037164 2-cyclobutyl-N-[1-(2-methoxy-5-methylphenyl)ethyl]ethanesulfonamide

2-cyclobutyl-N-[1-(2-methoxy-5-methylphenyl)ethyl]ethanesulfonamide

Cat. No.: B7037164
M. Wt: 311.4 g/mol
InChI Key: CAAVRDIPJCWUPC-UHFFFAOYSA-N
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Description

2-cyclobutyl-N-[1-(2-methoxy-5-methylphenyl)ethyl]ethanesulfonamide is an organic compound with a complex structure It features a cyclobutyl group, a methoxy-methylphenyl group, and an ethanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclobutyl-N-[1-(2-methoxy-5-methylphenyl)ethyl]ethanesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the cyclobutyl group and the methoxy-methylphenyl group separately. These groups are then combined through a series of reactions, including sulfonation and amide formation.

    Cyclobutyl Group Preparation: The cyclobutyl group can be synthesized through cyclization reactions involving alkenes or alkynes.

    Methoxy-Methylphenyl Group Preparation: This group can be synthesized through Friedel-Crafts alkylation or acylation reactions.

    Combination and Sulfonation: The cyclobutyl and methoxy-methylphenyl groups are combined, followed by sulfonation using reagents like sulfur trioxide or chlorosulfonic acid.

    Amide Formation: The final step involves the formation of the ethanesulfonamide group through reactions with amines and sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-cyclobutyl-N-[1-(2-methoxy-5-methylphenyl)ethyl]ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or ethers.

Scientific Research Applications

2-cyclobutyl-N-[1-(2-methoxy-5-methylphenyl)ethyl]ethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation and infection.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-cyclobutyl-N-[1-(2-methoxy-5-methylphenyl)ethyl]ethanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclobutyl-N-[1-(2-methoxyphenyl)ethyl]ethanesulfonamide
  • 2-cyclobutyl-N-[1-(2-methylphenyl)ethyl]ethanesulfonamide
  • 2-cyclobutyl-N-[1-(2-methoxy-5-chlorophenyl)ethyl]ethanesulfonamide

Uniqueness

2-cyclobutyl-N-[1-(2-methoxy-5-methylphenyl)ethyl]ethanesulfonamide is unique due to the presence of both the cyclobutyl and methoxy-methylphenyl groups, which confer specific chemical and biological properties. Its structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-cyclobutyl-N-[1-(2-methoxy-5-methylphenyl)ethyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3S/c1-12-7-8-16(20-3)15(11-12)13(2)17-21(18,19)10-9-14-5-4-6-14/h7-8,11,13-14,17H,4-6,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAAVRDIPJCWUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(C)NS(=O)(=O)CCC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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